molecular formula C18H27N3O2S B6543659 N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 921877-05-6

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B6543659
CAS No.: 921877-05-6
M. Wt: 349.5 g/mol
InChI Key: AGXJUUFJFSNRLB-UHFFFAOYSA-N
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Description

N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a thiazole-based compound characterized by a 1,3-thiazol-2-yl core with two distinct substituents. At the 4-position, it features a carbamoylmethyl group linked to a 2-(cyclohex-1-en-1-yl)ethyl chain, while the 2-position is substituted with a 2,2-dimethylpropanamide moiety. The cyclohexene group introduces lipophilicity, which may enhance membrane permeability, while the branched dimethylpropanamide could improve metabolic stability .

Properties

IUPAC Name

N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-18(2,3)16(23)21-17-20-14(12-24-17)11-15(22)19-10-9-13-7-5-4-6-8-13/h7,12H,4-6,8-11H2,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXJUUFJFSNRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the thiazole ring, influencing physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Substituents (Thiazole Position 2/4) Molecular Weight Key Applications/Findings Reference
Target Compound C21H27N3O2S 2: 2,2-dimethylpropanamide; 4: [2-(cyclohex-1-en-1-yl)ethyl]carbamoylmethyl 401.53 Hypothesized use in drug development (lipophilic substituents enhance membrane permeability)
N-[4-(2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide C21H24FN3O2S 2: 4-fluorobenzamide; 4: [2-(cyclohex-1-en-1-yl)ethyl]carbamoylethyl 401.50 Structural analog with fluorinated aryl group; potential pharmacological activity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 2: acetamide (3,4-dichlorophenyl) 303.17 Structural similarity to penicillin; used as a ligand in coordination chemistry
(1R,3R)-4-methyl-3-[methyl(N-[(2R)-1-methylpiperidin-2-yl]carbonyl)-L-isoleucyl)amino]-1-(4-[[2-(1,3-thiazol-2-yl)ethyl]carbamoyl]-1,3-thiazol-2-yl)pentyl acetate (17a) C27H38N6O3S2 2: acetate ester; 4: [2-(thiazol-2-yl)ethyl]carbamoyl 582.76 Cytotoxic agent explored as an antibody-drug conjugate (ADC) payload
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C18H15ClN4S 2: imine (dimethylaminobenzylidene); 4: 4-chlorophenyl 354.85 Schiff base formation; potential use in coordination or photodynamic therapy

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexene group increases lipophilicity (logP ~3.5 estimated) compared to analogs with aromatic substituents (e.g., 4-fluorobenzamide in or dichlorophenyl in ). This may enhance blood-brain barrier penetration or intracellular uptake .
  • In contrast, polar groups like the Schiff base in ’s compound reduce lipophilicity, favoring solubility in aqueous environments .

Dichlorophenyl-substituted acetamides () exhibit structural mimicry of penicillin, hinting at antimicrobial applications .

Synthetic Routes :

  • Carbodiimide-mediated coupling (e.g., EDC in ) is a common method for introducing carbamoyl groups, applicable to the target compound’s synthesis .
  • Substituent diversity (e.g., fluorobenzamide vs. dimethylpropanamide) is achieved via selective amidation or esterification steps .

Metabolic Stability :

  • The branched 2,2-dimethylpropanamide in the target compound may resist enzymatic hydrolysis better than linear-chain analogs (e.g., acetamide in ) .

Research Findings and Implications

  • Drug Design : The thiazole core’s versatility allows tuning of pharmacokinetic properties. For instance, cyclohexene-enhanced lipophilicity could optimize the target compound for central nervous system targets .
  • Cytotoxicity : Analogous thiazole-carbamoyl compounds () show promise as ADC payloads, suggesting the target compound merits evaluation in oncology models .
  • Crystallography : Hydrogen-bonding patterns in thiazole acetamides () inform crystal engineering for improved solubility or stability .

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